molecular formula C8H8O5 B8786607 vinyl acetate compound with 2,5-furandione (1:1) CAS No. 9011-07-8

vinyl acetate compound with 2,5-furandione (1:1)

Cat. No.: B8786607
CAS No.: 9011-07-8
M. Wt: 184.15 g/mol
InChI Key: KRWWZDVIEFSIOT-UHFFFAOYSA-N
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Description

vinyl acetate compound with 2,5-furandione (1:1), is a synthetic polymer that combines acetic acid ethenyl ester (vinyl acetate) with 2,5-furandione (maleic anhydride). This compound is known for its unique properties, making it valuable in various industrial and scientific applications. The polymer is characterized by its ability to form strong adhesive bonds and its versatility in chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid ethenyl ester, polymer with 2,5-furandione, typically involves free radical polymerization. The process begins with the polymerization of acetic acid ethenyl ester in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, like toluene or ethyl acetate, under controlled temperature and pressure conditions. Once the polymerization of acetic acid ethenyl ester is complete, 2,5-furandione is introduced into the reaction mixture. The maleic anhydride reacts with the polymer backbone, forming a copolymer with alternating units of acetic acid ethenyl ester and 2,5-furandione .

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. Large reactors equipped with precise temperature and pressure controls are used to ensure consistent product quality. The polymer is then purified through processes such as precipitation, filtration, and drying to obtain the final product in the desired form, whether as a powder, granules, or solution .

Chemical Reactions Analysis

Types of Reactions

vinyl acetate compound with 2,5-furandione (1:1), undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetic acid ethenyl ester, polymer with 2,5-furandione, varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

vinyl acetate compound with 2,5-furandione (1:1), stands out due to its ability to undergo various chemical modifications, making it highly versatile. Its strong adhesive properties and compatibility with other polymers make it a valuable material in multiple fields.

Properties

CAS No.

9011-07-8

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

ethenyl acetate;furan-2,5-dione

InChI

InChI=1S/C4H2O3.C4H6O2/c5-3-1-2-4(6)7-3;1-3-6-4(2)5/h1-2H;3H,1H2,2H3

InChI Key

KRWWZDVIEFSIOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=C.C1=CC(=O)OC1=O

Related CAS

9011-07-8
133126-36-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13 g (0.5 mole) of vinyl acetate, 49 g (0.5 mole) of maleic acid anhydride and 0.1 g of lauroyl peroxide were dissolved in 400 cc of benzene and heated for five hours at 70° C. The copolymer was precipitated from the viscous solution with petroleum ether (80° to 100° C.). The copolymer dissolved well in diluted caustic soda.
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Synthesis routes and methods II

Procedure details

73.5 parts by weight of maleic anhydride and 21.4 parts by weight of vinyl acetate were dissolved in 240 parts by volume of xylene and heated to 70° C. 4.5 parts by weight of ditertiary butyl peroxide in 20 parts by volume of xylene were added and the reaction mixture was heated to 130° C. and maintained at this temperature for 3 hours. A brown resin precipitated, which on cooling solidified, and was easily separated from the bulk of the xylene by decantation. Yield = 87% (on weight of monomers). The number average molecular weight of the polymer by vapour phase osmometry was found to be 675.
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